cis-4-Hydroxy-3-methyl-cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Hydroxy-3-methyl-cyclohexanone: is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclohexanone, featuring a hydroxyl group and a methyl group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hydroxy-3-methyl-cyclohexanone typically involves the hydroxylation of 3-methyl-cyclohexanone. One common method is the catalytic hydrogenation of 3-methyl-4-hydroxycyclohexanone using a suitable catalyst under controlled conditions . Another approach involves the use of oxidizing agents to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity . The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: cis-4-Hydroxy-3-methyl-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Scientific Research Applications
cis-4-Hydroxy-3-methyl-cyclohexanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-4-Hydroxy-3-methyl-cyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The methyl group can affect the compound’s steric and electronic properties, further modulating its behavior in chemical and biological systems .
Comparison with Similar Compounds
4-Hydroxy-3-methyl-cyclohexanone: Similar structure but different stereochemistry.
3-Hydroxy-4-methyl-cyclohexanone: Different position of the hydroxyl and methyl groups.
4-Hydroxy-3-ethyl-cyclohexanone: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: cis-4-Hydroxy-3-methyl-cyclohexanone is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to other isomers and analogs . This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role .
Properties
IUPAC Name |
(3R,4S)-4-hydroxy-3-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3/t5-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXPZSFKIABFR-VDTYLAMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.